4-amino-N-[4-(benzyloxy)phenyl]butanamide
Overview
Description
4-amino-N-[4-(benzyloxy)phenyl]butanamide is an organic compound belonging to the class of gamma amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the gamma carbon atom. The molecular formula of this compound is C17H20N2O2, and it has a molecular weight of 284.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(benzyloxy)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and 4-aminobutyric acid.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-(benzyloxy)benzaldehyde and 4-aminobutyric acid.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(benzyloxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group (-NH2) or the benzyloxy group (-OCH2Ph) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-amino-N-[4-(benzyloxy)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(benzyloxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. One known target is leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may exert anti-inflammatory effects. The exact molecular pathways and interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)butanamide
- 4-amino-N-(4-ethoxyphenyl)butanamide
- 4-amino-N-(4-propoxyphenyl)butanamide
Uniqueness
4-amino-N-[4-(benzyloxy)phenyl]butanamide is unique due to the presence of the benzyloxy group (-OCH2Ph), which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-amino-N-[4-(benzyloxy)phenyl]butanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and pharmacological applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features an amino group, a butanamide moiety, and a benzyloxy-substituted phenyl group, which contribute to its unique interactions within biological systems .
Research indicates that this compound acts primarily as an inhibitor of leukotriene A-4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in the biosynthesis of pro-inflammatory leukotrienes. By inhibiting this enzyme, the compound can modulate inflammatory pathways, potentially reducing the production of inflammatory mediators such as leukotriene B4 (LTB4) and cytokines like IL-1β and IL-6 .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects through various in vitro and in vivo models. Notably, it has shown significant inhibition of IL-1β and IL-6 mRNA expression in cell cultures exposed to lipopolysaccharide (LPS), a common inflammatory stimulus. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines without inducing hepatotoxicity .
Summary of Key Findings
Case Studies
Several studies have explored the therapeutic potential of this compound:
- In vitro Study on Cytokine Expression : In a controlled laboratory setting, the compound was administered to macrophage cells treated with LPS. Results indicated that it significantly suppressed the expression of IL-1β and IL-6 mRNA, suggesting its potential as an anti-inflammatory agent .
- In vivo Evaluation : In an animal study evaluating LPS-induced inflammation, compounds similar to this compound exhibited promising results in reducing liver enzyme levels (ALT and AST), indicating lower hepatotoxicity while effectively managing inflammatory responses .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other compounds with similar backbones. Below is a comparison table highlighting these differences:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-amino-N-phenylbutanamide | Lacks the benzyloxy group | Potentially different biological activity |
4-anilino-N-phenethylpiperidine | Contains a piperidine ring | Different pharmacological profile |
Amino-(4-benzyloxy-phenyl)-acetic acid | Contains an acetic acid functional group | May exhibit different reactivity patterns |
Properties
IUPAC Name |
4-amino-N-(4-phenylmethoxyphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-4-7-17(20)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBKNVNGVYTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590350-83-7 | |
Record name | 4-Amino-N-[4-(phenylmethoxy)phenyl]butanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SXE223PVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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